molecular formula C19H15N3O5 B2502600 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide CAS No. 1105244-96-9

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide

Cat. No.: B2502600
CAS No.: 1105244-96-9
M. Wt: 365.345
InChI Key: MGYAJYNMVPBYGS-UHFFFAOYSA-N
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Description

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The isoxazole ring is then introduced via a cyclization reaction, followed by the formation of the acetamido linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoic acid
  • 2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzylamine

Uniqueness

2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from similar compounds .

Properties

IUPAC Name

2-[[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c20-19(24)13-3-1-2-4-14(13)21-18(23)9-12-8-16(27-22-12)11-5-6-15-17(7-11)26-10-25-15/h1-8H,9-10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYAJYNMVPBYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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